molecular formula C18H19N5O3S B7009350 N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7009350
M. Wt: 385.4 g/mol
InChI Key: ZIZONZZLKIIHIK-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-22-17(16(10-19-22)14-7-8-14)18(24)21-27(25,26)15-9-20-23(12-15)11-13-5-3-2-4-6-13/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZONZZLKIIHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)C(=O)NS(=O)(=O)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzylpyrazole with sulfonyl chloride, followed by cyclization with cyclopropyl ketone and subsequent functionalization to introduce the carboxamide group . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 4-amino-1-benzylpyrazole
  • 3,5-dimethylpyrazole

Uniqueness

The presence of the sulfonyl group enhances its reactivity, while the benzyl and cyclopropyl groups contribute to its structural stability and biological activity .

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